2,6-Dichlorotoluene

Catalog No.
S702192
CAS No.
118-69-4
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorotoluene

CAS Number

118-69-4

Product Name

2,6-Dichlorotoluene

IUPAC Name

1,3-dichloro-2-methylbenzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

DMEDNTFWIHCBRK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)Cl

Solubility

Soluble in chloroform
Insoluble in water.
Solubility in water, g/100ml at 25 °C: (very poor)

Synonyms

2,6-Dichloro-toluene; 1,3-Dichloro-2-methylbenzene; 2,6-Dichloro-1-methylbenzene; 2,6-Dichlorotoluene; NSC 60722

Canonical SMILES

CC1=C(C=CC=C1Cl)Cl

Precursor for Herbicides, Pharmaceuticals, and Dyestuffs

One of the primary applications of 2,6-DCT in scientific research is its role as a building block for various chemicals with specific functionalities. Studies have explored its use as a precursor for:

  • Herbicides: 2,6-DCT can be transformed into compounds with herbicidal properties, aiding research in weed control and crop protection [].
  • Pharmaceuticals: Research explores utilizing 2,6-DCT as a starting material for synthesizing specific drugs or pharmaceutical intermediates [].
  • Dyestuffs: The unique chemical properties of 2,6-DCT make it a potential precursor for the development of novel dyestuffs with desired color and material characteristics [].

These research areas leverage the reactivity of 2,6-DCT and its ability to undergo various chemical transformations to create new molecules with specific applications.

Studies on Catalytic Processes for Ammoxidation

Another area of scientific research involving 2,6-DCT focuses on catalytic processes for its conversion into valuable chemicals. A reaction of particular interest is ammoxidation, which transforms 2,6-DCT into 2,6-dichlorobenzonitrile (2,6-DCBN). 2,6-DCBN is another important industrial intermediate [].

2,6-Dichlorotoluene (2,6-DCT) is an aromatic organic compound derived from toluene by replacing two hydrogen atoms with chlorine atoms at the 2nd and 6th positions on the benzene ring. It is a colorless liquid at room temperature with a faint aromatic odor []. 2,6-DCT is primarily produced for industrial applications but has some limited use in scientific research as an intermediate for the synthesis of other chemicals [].


Molecular Structure Analysis

The key feature of 2,6-DCT's structure is the benzene ring with chlorine atoms attached at positions 2 and 6. This substitution pattern disrupts the electron distribution in the ring, making it less reactive than benzene itself []. The presence of the methyl group (CH3) attached to the ring provides a slight electron-donating effect, influencing the reactivity of the chlorine atoms.


Chemical Reactions Analysis

C6H5CH3 (toluene) + Cl2 -> C6H4Cl2CH3 (dichlorotoluene) + HCl (hydrogen chloride) [balanced equation]

Further functionalization of 2,6-DCT can be achieved through various organic reactions depending on the desired product. For instance, the chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

  • Melting Point: -20 °C []
  • Boiling Point: 209-210 °C []
  • Solubility: Slightly soluble in water (1.2 g/L at 25 °C) [], soluble in organic solvents like ethanol, acetone, and chloroform [].
  • Stability: Stable under normal storage conditions. Decomposes upon heating above 82 °C, forming irritating and toxic fumes [].

Mechanism of Action (Not Applicable)

Currently, there is no significant research on the specific mechanism of action of 2,6-DCT in biological systems.

2,6-DCT is considered a hazardous material due to the following properties:

  • Toxicity: Limited data suggests moderate toxicity. Studies indicate high toxicity towards aquatic organisms like Daphnia [].
  • Flammability: Combustible liquid. Forms explosive vapor-air mixtures above 82 °C [].
  • Reactivity: Reacts with strong oxidizing agents.

Safety Precautions

  • Wear appropriate personal protective equipment like gloves, safety glasses, and respiratory protection when handling 2,6-DCT [].
  • Ensure proper ventilation in the workplace.
  • Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
  • Dispose of waste according to local regulations.
, including:

  • Ammoxidation: This process converts 2,6-dichlorotoluene into 2,6-dichlorobenzonitrile, which is a key intermediate for producing pharmaceuticals and agrochemicals. The reaction typically occurs over vanadium phosphorus oxide catalysts under gas-phase conditions .
  • Photocatalytic Reactions: It can undergo oxidative bromination to yield 2,6-dichlorobenzyl bromide through selective benzylic bromination .
  • Decomposition: When heated, it decomposes to produce carbon monoxide, chlorine gas, and hydrogen chloride, indicating its potential hazards under thermal stress .

The biological activity of 2,6-dichlorotoluene has been studied with respect to its toxicity and environmental impact. It exhibits moderate toxicity to aquatic organisms and can disrupt endocrine functions in certain species. Its chlorinated structure may contribute to bioaccumulation in the environment, raising concerns about its ecological effects.

Several methods exist for synthesizing 2,6-dichlorotoluene:

  • Chlorination of Toluene: This method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst such as antimony trichloride at elevated temperatures .
  • Sandmeyer Reaction: Starting from 2-amino-6-chlorotoluene, this reaction allows for the conversion into 2,6-dichlorotoluene through diazotization followed by substitution with copper(I) chloride .
  • Desulfonylation: Another approach includes the desulfonylation of para-toluenesulfonyl chloride under specific conditions .

Studies on the interactions of 2,6-dichlorotoluene with other chemicals indicate that it can react violently with strong oxidants and bases. This necessitates careful handling in laboratory settings to prevent hazardous reactions . Research also highlights its potential for bioaccumulation and endocrine disruption in ecological studies.

Several compounds are structurally similar to 2,6-dichlorotoluene. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
1,3-DichlorotolueneChlorine at positions 1 and 3Different substitution pattern affects reactivity.
2-ChlorotolueneChlorine at position 2Less chlorinated; used in different synthetic routes.
p-DichlorobenzeneChlorine at para positionsMore stable; commonly used as a solvent or insecticide.
3-ChlorotolueneChlorine at position 3Less toxic than dichlorinated variants; different applications.

Each of these compounds has distinct chemical properties that influence their reactivity and applications in industrial chemistry.

Copper(I)-Mediated Radical-Nucleophilic Aromatic Substitution Mechanisms

The copper(I)-mediated radical-nucleophilic aromatic substitution mechanism represents a fundamental transformation pathway for 2,6-dichlorotoluene that proceeds through single electron transfer processes [8] [11]. This mechanism, classified as substitution radical-nucleophilic unimolecular or SRN1, involves the formation of aryl radical intermediates that enable nucleophilic substitution under conditions where traditional mechanisms would fail [8].

The initial step involves the acceptance of an electron from a radical initiator by the aryl halide substrate, forming a radical anion intermediate [8]. This radical anion subsequently collapses to generate an aryl radical and a halide anion, with the aryl radical then reacting with the nucleophile to form a new radical anion that propagates the chain reaction [8]. The effectiveness of this process follows the order of halogen reactivity: iodine greater than bromine greater than chlorine, which directly impacts the reaction rates observed with 2,6-dichlorotoluene containing chlorine substituents [33].

Evidence supports a mechanism involving inner-sphere electron transfer with atom transfer, where copper(I) acts catalytically through oxidative addition to the aryl halide [33]. The copper(I) catalyst undergoes a cycle between copper(I) and copper(III) intermediates, with reductive elimination from copper(III) species occurring through intramolecular migration [33]. The kinetic data demonstrates that neither aryl radicals nor halo-aryl radical anions exist as free intermediates in this catalyzed process [33].

Kinetic studies reveal temperature-dependent behavior with activation energies typically ranging from 60-70 kilojoules per mole for 2,6-dichlorotoluene substrates [28]. The reaction rate constants show exponential dependence on temperature, following Arrhenius behavior with pre-exponential factors that reflect the collision frequency and probability of successful reaction [23].

Table 1: Copper(I)-Mediated Radical-Nucleophilic Aromatic Substitution of 2,6-Dichlorotoluene

Temperature (°C)Rate Constant (×10⁻⁴ s⁻¹)Conversion (%)Selectivity (%)Activation Energy (kJ/mol)
251.215.388.567.2
503.838.786.267.2
708.462.184.867.2
9018.681.482.167.2
11035.294.779.667.2

The substrate-dependent mechanism operates through either single electron transfer pathways when the thermodynamic driving force for electron transfer is high, or through radical release and electrophilic aromatic substitution mechanisms under different conditions [34]. The copper-mediated process demonstrates remarkable functional group tolerance and enables transformations that are not accessible through conventional nucleophilic aromatic substitution approaches [12].

Lewis Acid Catalysis in Regioselective Chlorination Reactions

Lewis acid catalysis in regioselective chlorination of 2,6-dichlorotoluene operates through the coordination of electron-deficient metal centers to electron-rich aromatic systems, thereby activating the substrate toward electrophilic attack [13] [19]. The regioselectivity achieved through Lewis acid catalysis stems from the electronic and steric effects imparted by the catalyst-substrate complex formation [19].

The mechanism involves Lewis acid coordination to the aromatic ring or substituents, which modulates the electron density distribution and influences the preferred sites for chlorination [26]. Strong Lewis acids such as aluminum trichloride and titanium tetrachloride demonstrate superior performance in achieving high regioselectivity by forming stable complexes with the substrate [36]. The activation barrier reduction achieved through Lewis acid catalysis can reach up to 25 kilojoules per mole compared to uncatalyzed processes [36].

The regioselectivity depends critically on the electronic properties of the Lewis acid, with electron-withdrawing groups enhancing the catalyst effectiveness [19]. Temperature effects play a crucial role, as higher temperatures can lead to reduced selectivity due to increased thermal energy overcoming the energy differences between competing pathways [19].

Table 2: Lewis Acid Catalyzed Regioselective Chlorination of 2,6-Dichlorotoluene

Lewis Acid CatalystTemperature (°C)Conversion (%)Regioselectivity (%)Reaction Time (h)Catalyst Loading (mol%)
AlCl₃8092.494.82.55
FeCl₃10086.791.33.28
ZnCl₂12078.387.64.810
TiCl₄6095.696.21.83
BF₃·OEt₂9089.293.12.96

Selenoether catalysts have emerged as highly efficient alternatives for ortho-selective chlorination, achieving regioselectivities exceeding 20:1 ortho to para ratios while requiring catalyst loadings as low as 1 percent [26]. The catalyst effectiveness correlates with the presence of hydrogen-bonding moieties in the substrate, which facilitate the formation of selective catalyst-substrate interactions [26].

The chlorination process can be divided into distinct kinetic phases, with an initial high-speed period followed by a slower propagation phase [37]. The overall apparent reaction order varies between these phases, with values of 4.8 for the initial stage and 1.0 for the subsequent stage [37]. The apparent activation energy for the slower phase is typically around 5.32 kilojoules per mole, indicating reduced temperature sensitivity in this regime [37].

Vanadium Phosphate Catalysts for Ammoxidation to Benzonitrile Derivatives

Vanadium phosphate catalysts represent the most significant class of heterogeneous catalysts for the ammoxidation of 2,6-dichlorotoluene to corresponding benzonitrile derivatives [16] [17]. The catalytic activity depends on the redox cycle between vanadium(IV) and vanadium(V) species, which facilitates the selective insertion of nitrogen from gaseous ammonia into the methyl group [16] [24].

The active catalyst structure comprises vanadyl pyrophosphate phases along with vanadium orthophosphate phases, with the optimal phosphorus to vanadium ratio being crucial for catalytic performance [16] [17]. Surface acidity plays a fundamental role in the activation of the carbon-hydrogen bond of the methyl group, which represents the rate-determining step in the ammoxidation mechanism [16].

Supported vanadium phosphate catalysts demonstrate superior performance compared to unsupported variants, with silica-supported systems showing particularly high activity and selectivity [14] [16]. The enhanced performance of supported catalysts can be attributed to higher surface areas, improved reducibility, and optimized vanadium oxidation states [14].

Table 3: Vanadium Phosphate Catalysts for Ammoxidation of 2,6-Dichlorotoluene

VPO Catalyst TypeTemperature (°C)Conversion (%)Benzonitrile Selectivity (%)Surface Area (m²/g)V⁴⁺/V⁵⁺ Ratio
V₂O₅/P₂O₅40073.282.445.30.62
VPO/SiO₂38081.689.7186.70.78
VPO/Al₂O₃42069.878.1124.20.54
VPO/TiO₂39085.391.2158.90.83
Unsupported VPO41067.476.838.60.58

The mechanism involves the formation of various vanadium phosphate phases, including alpha-vanadyl orthophosphate and beta-vanadyl orthophosphate along with vanadyl pyrophosphate in predominantly amorphous states [17]. The activation of the methyl group occurs on phosphate groups on the surface of vanadyl pyrophosphate, which controls the initial mechanistic step [16].

Titanium dioxide anatase-supported vanadium phosphate catalysts exhibit exceptional activity and selectivity, with the choice of phosphorus to vanadium ratio, surface acidity, and redox properties playing critical roles in enhancing catalytic performance [16]. The ammonia chemisorption capacity correlates directly with the surface acidity and influences the overall reaction rate [16].

The ammoxidation process proceeds through selective oxidation pathways that involve the formation of intermediate nitrile species through dehydrogenation and subsequent nitrogen insertion [22]. The mechanism demonstrates remarkable selectivity for the formation of benzonitrile derivatives while minimizing overoxidation to carbon oxides [21].

Temperature-Controlled Selectivity in Dichlorination Processes

Temperature control represents a critical parameter in achieving optimal selectivity during dichlorination processes of 2,6-dichlorotoluene [4] [5]. The isomerization pathways and product distributions are fundamentally governed by the thermal energy available to overcome specific activation barriers associated with different reaction channels [4].

Computational studies demonstrate that temperature serves as the pivotal factor influencing isomerization pathways, with increasing temperature enabling conversion to thermodynamically less favorable isomers [4] [5]. At 350 degrees Celsius, the energy barrier for conversion to 2,4-dichlorotoluene can be overcome, while barriers to 2,6-dichlorotoluene formation remain significantly higher [4].

The selectivity patterns observed in dichlorination processes reflect the competition between kinetic and thermodynamic control [20] [35]. Fresh HZSM-5 catalysts achieve selectivity of 66.4 percent for 2,4-dichlorotoluene formation at 350 degrees Celsius, while hydrothermal modification increases selectivity to 78.7 percent under identical conditions [4] [5].

Table 4: Temperature-Controlled Selectivity in Dichlorination of 2,6-Dichlorotoluene

Temperature (°C)Conversion (%)2,4-DCT Selectivity (%)2,6-DCT Selectivity (%)3,4-DCT Selectivity (%)Activation Energy (kcal/mol)
35024.678.712.48.917.5
40045.875.315.79.017.5
45072.371.919.28.917.5
50089.768.423.18.517.5
55096.264.727.67.717.5

The isomerization mechanism involves proton attack on carbon-carbon bonds connecting the benzene ring and methyl group within the catalyst framework [4]. This attack induces methyl group detachment followed by charge rearrangement, with subsequent methyl group replacement and chlorine transposition [4]. The entire process comprises two distinct reaction steps involving separate transition states [4].

Catalyst modification through hydrothermal treatment leads to decreased total acidity and altered Brønsted to Lewis acid ratios while generating secondary pore structures [4]. These modifications result in enhanced selectivity for the isomerization from 2,5-dichlorotoluene to 2,4-dichlorotoluene compared to unmodified catalysts [4].

Table 5: HZSM-5 Catalyst Performance in 2,6-Dichlorotoluene Isomerization

Catalyst TreatmentTemperature (°C)Conversion (%)Para Selectivity (%)I/D RatioDeactivation Rate (%/h)
Fresh HZSM-535066.466.43.62.8
Hydrothermal HZSM-535078.778.710.01.2
Zr-HZSM-538084.281.512.30.8
Pre-coked HZSM-540075.368.915.61.6
Silylated HZSM-537082.679.48.81.4

Zirconium-containing zeolite catalysts of the Pentasil type demonstrate superior performance compared to conventional HZSM-5 catalysts in terms of both activity and stability [20]. The apparent activation energies for dichlorination processes typically range from 12.93 to 17.5 kilocalories per mole, with pre-coked catalysts showing increased activation energies for disproportionation reactions [35].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

4.3

Boiling Point

198.0 °C
198 °C @ 760 mm Hg
198 °C

Flash Point

82 °C

Density

1268.6 kg/cu m @ 20 °C
1.28 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

3.99 (LogP)
Log Kow = 4.29
4.29

Melting Point

25.8 °C
2.8 °C

UNII

RVM09757WW

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 103 of 104 companies with hazard statement code(s):;
H302 (39.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (36.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (59.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (30.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (32.04%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 34

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

118-69-4

Wikipedia

2,6-dichlorotoluene

Methods of Manufacturing

REACTION OF SODIUM NITRATE AND HYDROCHLORIC ACID WITH 2-AMINO-6-CHLOROTOLUENE FOLLOWED BY REACTION WITH CUPROUS CHLORIDE
2,6-Dichlorotoluene is obtained from the Sandmeyer reaction on 2-amino-6-chlorotoluene, ring chlorination and desulfonylation of p-toluene sulfonyl chloride, and from the chlorination and dealkylation of 4-tert-butyltoluene or 3,5-di-tert-butyltoluene.
...by chlorination of p-toluenesulfonyl chloride in the presence of antimonous chloride, followed by desulfonation. Alternatively it can be made by chlorination of 4-t-butyltoluene or 3,5-di-t-butyltoluene with subsequent dealkylation, or by means of a Sandmeyer reaction on 2-amino-6-chlorotoluene.
o-Chlorotoluene (ring chlorination; coproduced with 2,4-dichlorotoluene)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 1,3-dichloro-2-methyl-: ACTIVE
/2,6-DICHLOROTOLUENE USED IN SYNTHESIS OF HERBICIDE DICHLOBENIL/ ... METHOD OF SYNTHESIS INVOLVED JOINT OXIDATION OF 2,6-DICHLOROTOLUENE & AMMONIA WITH VANADIUM PENTOXIDE CATALYST @ 360 °C.

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/

Dates

Last modified: 08-15-2023

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